BMS-536924, chemically named 4-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone, is a potent, small molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (InsR) tyrosine kinases. [, ] It has garnered significant attention in scientific research due to its potential as an anti-cancer therapeutic agent. [, , , , , , , , , , , , , , , ]
BMS-536924 was developed by Bristol-Myers Squibb Company. It belongs to the class of compounds known as protein kinase inhibitors, specifically targeting the insulin-like growth factor 1 receptor and insulin receptor pathways. These pathways are critical in regulating cellular processes such as growth, differentiation, and metabolism, making them significant targets in cancer therapy.
The synthesis of BMS-536924 involves several chemical reactions that lead to the formation of its active structure. While specific proprietary methods may not be publicly disclosed in detail, the general approach includes:
The synthesis process is optimized for yield and efficiency, allowing for large-scale production necessary for clinical trials.
BMS-536924 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with target kinases. The molecular formula is CHNO, with a molecular weight of approximately 349.42 g/mol. The structural features include:
The three-dimensional conformation of BMS-536924 plays a crucial role in its binding affinity and selectivity towards its targets.
BMS-536924 undergoes various chemical reactions that are critical for its activity:
The reaction kinetics provide insights into the duration of action and potential side effects associated with prolonged exposure.
BMS-536924 exerts its anti-cancer effects primarily through the inhibition of insulin-like growth factor signaling pathways:
These mechanisms highlight the potential of BMS-536924 as a therapeutic agent against cancers driven by aberrant insulin-like growth factor signaling.
BMS-536924 exhibits several notable physical and chemical properties:
These properties are critical when considering dosage forms and routes of administration in clinical settings.
BMS-536924 has been investigated for various scientific uses:
BMS-536924 (Chemical name: 4-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone) is a synthetic organic compound with the molecular formula C₂₅H₂₆ClN₅O₃ and a molecular weight of 479.96 g/mol. Its structure features a benzimidazole core linked to a pyridinone moiety via an aminopropanol bridge, with a morpholine substituent and a chloro-phenyl group contributing to its three-dimensional conformation. The canonical SMILES notation is Clc1cccc(c1)C(CNC1=CC=NC(=O)C1=c1[nH]c2c([nH]1)cc(cc2C)N1CCOCC1)O, and the InChIKey is UGQMURPIMYALPH-UHFFFAOYSA-N [1] [6] [10]. The stereospecific (S)-configuration at the chiral center is critical for optimal receptor binding. Synthesis involves multi-step organic reactions, including condensation between halogenated pyridinone intermediates and substituted benzimidazoles, followed by chiral resolution to isolate the active enantiomer. The compound’s crystallinity and stability are influenced by intramolecular hydrogen bonding between the pyridinone carbonyl and benzimidazole NH groups [1] [10].
Table 1: Physicochemical Descriptors of BMS-536924
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₆ClN₅O₃ |
Molecular Weight | 479.96 g/mol |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 5 |
Topological Polar Surface Area | 105.74 Ų |
XLogP | 4.07 |
Lipinski Rule Violations | 0 |
BMS-536924 exhibits moderate lipophilicity (XLogP: 4.07) but adheres to Lipinski’s rule of five, suggesting favorable drug-likeness. Its topological polar surface area (105.74 Ų) indicates moderate membrane permeability. The compound is highly soluble in DMSO (96 mg/mL, 200.01 mM), but insoluble in water and ethanol [6] [10]. This solubility profile necessitates dimethyl sulfoxide (DMSO) as the primary solvent for in vitro studies. Stability assessments indicate the compound remains intact for >1 year at -80°C and 6 months at -20°C in DMSO. In physiological buffers, its solubility is limited, often requiring surfactants like Tween-80 for in vivo formulations [2] [10]. The pKa of the pyridinone nitrogen (estimated 3.5) and benzimidazole (estimated 10.2) contribute to its zwitterionic behavior at physiological pH, influencing cellular uptake [6].
BMS-536924 is a potent, ATP-competitive dual inhibitor of insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR) kinases. It binds reversibly to the ATP-binding cleft of both receptors, with IC₅₀ values of 100 nM for IGF-1R and 73 nM for IR [2] [3] [10]. Kinetic studies reveal a Ki of 35 nM for IGF-1R, indicating high binding affinity. The inhibitor prevents receptor autophosphorylation, blocking downstream signaling through AKT (protein kinase B) and MAPK/ERK pathways. In cellular assays, 1 μM BMS-536924 completely suppresses IGF-1R phosphorylation within 10 minutes, with effects lasting 48 hours [5] [10]. This inhibition translates to functional outcomes:
Table 2: Kinase Inhibition Profile of BMS-536924
Kinase Target | IC₅₀ (nM) | Role in Signaling |
---|---|---|
IGF-1R | 100 | Pro-survival, mitogenic |
IR | 73 | Metabolic and mitogenic |
FAK | 150 | Focal adhesion, metastasis |
MEK | 182 | MAPK pathway activation |
Lck | 341 | T-cell receptor signaling |
Akt1 | >10,000 | Survival pathway (negligible) |
While BMS-536924 primarily targets IGF-1R/IR, it exhibits moderate activity against focal adhesion kinase (FAK; IC₅₀: 150 nM) and lymphocyte-specific kinase (Lck; IC₅₀: 341 nM) [3] [10]. This cross-reactivity arises from structural homology in the kinase domains. However, it shows >100-fold selectivity against Akt1, MAPK1/2, EGFR, and VEGFR, confirming specificity for IGF axis kinases [3] [8]. In proteomic screens, 1 μM BMS-536924 inhibits <5% of 200 tested kinases, underscoring its narrow off-target profile [10]. Notable exceptions include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7